N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenoxyacetamide
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Overview
Description
N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenoxyacetamide is a compound that belongs to the class of morpholinopyrimidine derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The structure of this compound consists of a morpholinopyrimidine moiety linked to a phenoxyacetamide group, which contributes to its unique chemical and biological properties.
Preparation Methods
The synthesis of N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenoxyacetamide typically involves a multistep process. One common synthetic route includes the following steps:
Formation of the morpholinopyrimidine core: This step involves the reaction of appropriate starting materials, such as 2-chloropyrimidine and morpholine, under suitable conditions to form the morpholinopyrimidine core.
Attachment of the phenoxyacetamide group: The morpholinopyrimidine core is then reacted with phenoxyacetic acid or its derivatives in the presence of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Chemical Reactions Analysis
N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenoxyacetamide moiety or the morpholinopyrimidine core are replaced with other groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown promising results in biological assays, particularly for its anti-inflammatory and antimicrobial activities.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways:
Anti-inflammatory activity: The compound inhibits the production of pro-inflammatory mediators such as nitric oxide (NO) and cyclooxygenase-2 (COX-2) by downregulating their mRNA and protein expression levels.
Anticancer activity: this compound exerts its anticancer effects by inducing apoptosis (programmed cell death) in cancer cells.
Comparison with Similar Compounds
N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenoxyacetamide can be compared with other morpholinopyrimidine derivatives, such as:
2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol: This compound also exhibits anti-inflammatory activity and has been shown to inhibit the production of nitric oxide and cyclooxygenase-2 in macrophage cells.
4-(4-chlorophenyl)-N,N-diethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: This derivative is known for its calcium channel blocking activity and is used as an antihypertensive agent.
This compound stands out due to its unique combination of anti-inflammatory and anticancer properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c22-17(13-24-14-4-2-1-3-5-14)19-12-15-18-7-6-16(20-15)21-8-10-23-11-9-21/h1-7H,8-13H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDNZWQETCQDDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC=C2)CNC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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